molecular formula C16H23N3O4 B1512999 tert-Butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate CAS No. 863401-75-6

tert-Butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1512999
CAS No.: 863401-75-6
M. Wt: 321.37 g/mol
InChI Key: MQOJFWUJXJPYDP-UHFFFAOYSA-N
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Description

Tert-Butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate is a chemical compound of interest in synthetic and medicinal chemistry research. As a pyrrolidine derivative featuring both a nitrophenyl group and a protected carbamate, it serves as a potential building block for the synthesis of more complex molecules. Its structure suggests utility as an intermediate in pharmaceutical research, particularly in the development of receptor ligands or enzyme inhibitors. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for amines, allowing for further selective functionalization of the pyrrolidine ring system . The nitrophenyl moiety can be reduced to an aniline, providing a handle for the construction of diverse chemical libraries. This product is intended for research and development applications in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations. Specific data on melting point, boiling point, and mechanism of action are subject to further experimental characterization.

Properties

IUPAC Name

tert-butyl N-methyl-N-[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17(4)14-9-10-18(11-14)12-5-7-13(8-6-12)19(21)22/h5-8,14H,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOJFWUJXJPYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856773
Record name tert-Butyl methyl[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863401-75-6
Record name tert-Butyl methyl[1-(4-nitrophenyl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-Butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that belongs to the carbamate class, characterized by its unique structure which includes a tert-butyl group, a methyl group, a pyrrolidine ring, and a nitrophenyl substituent. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug design. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

The molecular formula of this compound is C16H23N3O4, with a molecular weight of approximately 319.37 g/mol. The compound features several functional groups that may influence its biological interactions:

  • Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.
  • Nitrophenyl Group : An electron-withdrawing group that can enhance reactivity.
  • Carbamate Linkage : Known for its role in various biological processes.

Research indicates that compounds similar to this compound may interact with various biological targets such as enzymes and receptors. The presence of the nitrophenyl group is hypothesized to enhance binding affinities due to its electron-withdrawing properties, potentially increasing the compound's potency against specific targets .

Case Study 1: Anticancer Potential

A study on structurally related carbamates revealed significant anticancer properties through the inhibition of specific kinases involved in tumor growth. This suggests that this compound may exhibit similar properties, warranting further investigation .

Case Study 2: Neuropharmacological Effects

Research into other pyrrolidine-based compounds has indicated potential neuropharmacological effects, including modulation of neurotransmitter systems. The unique structure of this compound might allow it to influence these systems as well, particularly through interactions with GABA receptors .

Comparative Analysis

The following table summarizes the structural features and potential activities of compounds related to this compound:

Compound NameStructural FeaturesPotential Biological Activity
tert-Butyl methylpyrrolidin-3-ylcarbamatePyrrolidine ring, tert-butyl groupEnzyme inhibition
tert-Butyl (1-(4-chlorophenyl)pyrrolidin-3-yl)carbamateChlorophenyl instead of nitrophenylDifferent electronic properties
N-Methyl-N-(4-nitrophenyl)pyrrolidineSimilar pyrrolidine structure but lacks carbamate linkagePotentially different pharmacological profiles

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methodologies involving key starting materials such as 4-nitrobenzaldehyde and pyrrolidine derivatives. The compound's unique structure positions it as an interesting candidate for further research in drug development and medicinal chemistry .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C16H23N3O4
  • CAS Number : 863401-75-6
  • Molecular Weight : 305.37 g/mol

The presence of the 4-nitrophenyl group enhances the compound's reactivity and potential biological activity, making it a target for research in pharmacology and biochemistry.

Medicinal Chemistry

The compound belongs to the class of carbamates, which are known for their diverse applications in drug development. The structural features of tert-butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate suggest it may interact with various biological targets such as enzymes and receptors.

  • Enzyme Inhibition : Similar carbamate compounds have been studied for their ability to inhibit specific enzymes. The nitrophenyl group may enhance binding affinity due to its electron-withdrawing properties, potentially increasing the compound's potency against certain targets.

Drug Design

The compound's unique combination of functional groups may confer distinct reactivity and biological properties compared to other similar compounds. This makes it a candidate for designing new drugs targeting specific pathways or diseases.

Compound NameStructural FeaturesUnique Aspects
tert-Butyl methylpyrrolidin-3-ylcarbamatePyrrolidine ring, tert-butyl groupLacks nitrophenyl substituent
tert-Butyl (1-(4-chlorophenyl)pyrrolidin-3-yl)carbamateChlorophenyl instead of nitrophenylDifferent electronic properties
tert-Butyl (1-(2-nitrophenyl)pyrrolidin-3-yl)carbamateNitrophenyl at different positionMay exhibit different biological activities

This table highlights how structural variations can influence biological activity and pharmacological profiles.

Biological Studies

Research involving similar compounds indicates that they may have significant interactions with cellular pathways. The assessment of binding affinities and inhibitory effects on specific biological pathways is crucial for understanding the potential therapeutic applications of this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name (CAS/Reference) Substituent on Pyrrolidine/Piperidine Molecular Weight Key Functional Groups Biological/Physicochemical Notes
Target Compound 4-Nitrophenyl ~336.36 (calc) Nitro, methylcarbamate High electron-withdrawing nature; potential solubility challenges
(S)-tert-Butyl(1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate (169452-10-2) 4-Chlorobenzyl 386.92 Chlorine, benzyl Moderate lipophilicity; chlorine enhances stability
tert-Butyl (1-(2-(4-(trifluoromethyl)phenyl)oxazolo[4,5-c]quinolin-4-yl)pyrrolidin-3-yl)carbamate Trifluoromethylphenyl-oxazoloquinoline N/A Trifluoromethyl, oxazoloquinoline Enhanced metabolic stability and target affinity due to trifluoromethyl
tert-Butyl((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate (1212076-16-8) Benzyl, 4-chlorophenyl 386.92 Benzyl, chlorine High density (1.19 g/cm³); pKa ~11.98 suggests moderate basicity
tert-Butyl (1-(pyrimidin-4-yl)pyrrolidin-3-yl)carbamate (88561-46-0) Pyrimidinyl N/A Pyrimidine Potential kinase inhibition due to heteroaromatic motif
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound contrasts with electron-donating substituents like benzyl () or trifluoromethyl (). This difference may reduce nucleophilicity at the pyrrolidine nitrogen but enhance electrophilic aromatic substitution reactivity .
  • Biological Targets: Analogs with trifluoromethyl or heteroaromatic groups (e.g., oxazoloquinoline in ) show activity in kinase or receptor antagonism, suggesting the target compound’s nitro group might favor interactions with nitroreductases or nitro-binding proteins .

Pharmacological and Physicochemical Data

  • Solubility: The nitro group’s polarity may reduce solubility in non-polar solvents compared to chlorobenzyl () or trifluoromethyl () analogs.
  • Thermal Stability : Analogs like ’s compound (boiling point ~504°C) suggest high thermal stability, which the target compound may share due to its rigid aromatic system .

Preparation Methods

General Synthetic Strategies for Carbamate Formation

Carbamate synthesis is commonly achieved by reacting amines with alkoxycarbonylating agents. The key methods include:

  • Alkoxycarbonylation Using Mixed Carbonates:
    Di(2-pyridyl) carbonate (DPC) is an efficient reagent for alkoxycarbonylation of amines, producing carbamates in high yield and under mild conditions. The method involves preparing mixed carbonates from DPC and suitable alcohols, then reacting these with primary or secondary amines in the presence of a base such as triethylamine or potassium hydride.

  • Curtius Rearrangement-Based Methods:
    Modified Curtius rearrangement protocols allow the conversion of carboxylic acids into tert-butyl carbamates. This involves formation of acyl azides from carboxylic acids using sodium azide and di-tert-butyl dicarbonate, followed by rearrangement and trapping of the isocyanate intermediate to form the carbamate.

  • Use of Boc Anhydride (Di-tert-butyl dicarbonate):
    Boc anhydride is widely used to introduce tert-butyl carbamate protecting groups on amines. The reaction typically proceeds in dichloromethane with triethylamine as a base, yielding tert-butyl carbamates with good efficiency.

Specific Preparation Routes Relevant to tert-Butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate

The target molecule contains a pyrrolidine ring substituted at the 1-position with a 4-nitrophenyl group and a carbamate at the 3-position. The preparation involves:

Step 1: Synthesis of 1-(4-nitrophenyl)pyrrolidine Intermediate

  • Aromatic substitution on pyrrolidine nitrogen with a 4-nitrophenyl moiety can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution if the aromatic ring is suitably activated.
  • Typical catalysts include Pd(PPh3)2Cl2 and CuI with triethylamine in THF under inert atmosphere, yielding the arylated pyrrolidine.

Step 2: Introduction of the Carbamate Group at Pyrrolidin-3-yl Position

  • The carbamate can be introduced by reacting the 3-aminopyrrolidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in dichloromethane at room temperature.
  • Alternatively, mixed carbonate reagents derived from DPC can be used for more efficient alkoxycarbonylation.

Step 3: Methylation of the Carbamate Nitrogen

  • Methylation of the carbamate nitrogen (to form the methyl carbamate) may be achieved by selective methylation using methyl iodide or dimethyl sulfate under controlled conditions, ensuring no overalkylation or side reactions occur.
  • Protection of other amine sites is critical to achieve selectivity.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
1. Arylation of pyrrolidine nitrogen Pd(PPh3)2Cl2, CuI, Et3N, THF, room temp, inert atmosphere 75-85% Monitored by TLC; purification by flash chromatography
2. Carbamate formation Di-tert-butyl dicarbonate, Et3N, CH2Cl2, 0°C to room temp 80-90% Boc protection of amine; mild conditions prevent side reactions
3. N-Methylation of carbamate Methyl iodide, base (e.g., K2CO3), DMF, room temp 65-75% Controlled methylation to avoid quaternization

Detailed Research Findings and Notes

  • Reagent Selection: Di-tert-butyl dicarbonate is preferred for introducing the tert-butyl carbamate due to its stability and ease of handling. The use of DPC as an alkoxycarbonylation reagent offers high yields and broad substrate scope but requires preparation from 2-hydroxypyridine and triphosgene.

  • Base Choice: Triethylamine is commonly used to neutralize generated acid and promote carbamate formation. Potassium hydride can be used for substrates with tertiary alcohols or more hindered amines.

  • Purification: Flash chromatography on silica gel with petroleum ether/ethyl acetate mixtures is standard for isolating carbamate products.

  • Reaction Monitoring: TLC and NMR spectroscopy are employed to monitor reaction progress and confirm product structure.

  • Alternative Methods: Modified Hofmann rearrangements and Curtius rearrangements provide alternative routes to carbamates, especially for complex substrates with sensitive functionalities.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Alkoxycarbonylation with DPC Amines + alcohols Di(2-pyridyl) carbonate, Et3N or KH Room temp, mild High yield, general applicability Requires preparation of DPC
Boc Protection with Boc2O Amines Di-tert-butyl dicarbonate, Et3N 0°C to RT, CH2Cl2 Simple, widely used May need protection of other groups
Curtius Rearrangement Carboxylic acids NaN3, di-tert-butyl dicarbonate, Zn(OTf)2 Heating, rearrangement Useful for complex molecules Multi-step, requires azide handling
Pd-Catalyzed Arylation Pyrrolidine + aryl halide Pd(PPh3)2Cl2, CuI, Et3N RT, inert atmosphere Efficient N-arylation Requires catalyst and inert conditions
N-Methylation Carbamate Methyl iodide, base RT, polar aprotic solvent Selective methylation Risk of overalkylation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
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tert-Butyl methyl(1-(4-nitrophenyl)pyrrolidin-3-yl)carbamate

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